4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3F4IO and a molecular weight of 322.00 g/mol. It is characterized by the presence of a fluorine atom, an iodine atom, and a trifluoromethoxy group attached to a phenolic structure. This compound is identified by its CAS number 1823345-92-1 and has been documented in various chemical databases, including PubChem and GuideChem .
The synthesis of 4-fluoro-2-iodo-5-(trifluoromethoxy)phenol can be achieved through several methods:
These methods require careful control of reaction conditions to ensure selectivity and yield .
4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol has potential applications in various fields:
Several compounds share structural similarities with 4-fluoro-2-iodo-5-(trifluoromethoxy)phenol:
These compounds highlight the unique combination of halogen substituents and functional groups present in 4-fluoro-2-iodo-5-(trifluoromethoxy)phenol, which may contribute to its distinct chemical behavior and potential applications.
4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol is characterized by a phenol ring substituted with three distinct functional groups:
The molecular formula C₇H₃F₄IO₂ reflects its composition, with a computed molecular weight of 322.00 g/mol. The SMILES notation C1=C(C(=CC(=C1OC(F)(F)F)F)I)O and InChIKey GCQVUJQPJZQVQR-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
The IUPAC name follows Cahn-Ingold-Prelog priority rules:
This systematic naming contrasts with related halogenated phenols, such as 3-fluoro-2-iodo-5-(trifluoromethyl)phenol (Mol. Weight: 306 Da) and 2-iodo-4-(trifluoromethyl)phenol (CID 11572816), which differ in substituent positions and functional groups.
Current crystallographic data for 4-fluoro-2-iodo-5-(trifluoromethoxy)phenol remains limited in the scientific literature, with no definitive experimental crystal structure determinations reported for this specific compound [1]. However, comparative analysis with structurally related compounds provides valuable insights into expected crystallographic parameters and molecular geometry [2] [3].
Examination of related difluorophenol derivatives reveals characteristic carbon-fluorine bond lengths ranging from 1.3514(17) Å to 1.3634(16) Å, as demonstrated in crystallographic studies of 2,6-difluorophenol [2]. These values align with general expectations for aromatic carbon-fluorine bonds in fluorinated phenyl groups deposited in the Cambridge Structural Database [2]. The carbon-carbon-carbon angles in fluorinated phenolic systems typically deviate from the ideal 120° hexagonal geometry, with observed ranges of 116.65(12)° to 122.78(14)°, where the smallest angles occur at carbon atoms bearing hydroxyl groups and the largest angles are found at carbon atoms bonded to fluorine atoms [2].
| Compound | C-F Bond Length (Å) | C-I Bond Length (Å) | C-O Bond Length (Å) | Reference |
|---|---|---|---|---|
| 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol | Not determined | Not determined | Not determined | This compound (no experimental data) [1] |
| 2,6-Difluorophenol | 1.3514(17) - 1.3634(16) | N/A | Not available | De Gruyter crystallographic study [2] |
| 2-Iodo-4-(trifluoromethyl)phenol | Not available | Not available | Not available | Literature estimates [4] |
| 4-(Trifluoromethoxy)phenol | Not available | N/A | Not available | Literature estimates |
| General Fluorinated Phenols | 1.330 - 1.355 | N/A | 1.369 - 1.416 | Cambridge Structural Database [2] |
| General Iodinated Phenols | N/A | 2.064 - 2.139 | 1.416 | Cambridge Structural Database [6] |
For iodinated aromatic compounds, carbon-iodine bond lengths typically range from 2.064(11) Å to 2.139 Å, as observed in bromophenyl and iodophenyl compounds [6]. The presence of the bulky iodine substituent at the ortho position relative to the hydroxyl group is expected to influence the overall molecular planarity and potentially introduce steric strain within the aromatic system [6].
The trifluoromethoxy group presents unique crystallographic considerations, as studies of trifluoromethoxybenzenes consistently demonstrate non-planar conformations relative to the aromatic ring [7]. Cambridge Structural Database searches reveal that trifluoromethoxy groups without ortho substituents exhibit dihedral angles around 90° or skew conformations with dihedral angles of approximately 36° [7]. This conformational preference results from the anomeric effect and steric interactions between the trifluoromethoxy group and the aromatic system [7].
The electronic configuration of 4-fluoro-2-iodo-5-(trifluoromethoxy)phenol reflects a complex interplay of electron-withdrawing and electron-donating effects across the aromatic system [8] [7]. The phenolic hydroxyl group at position 1 serves as the primary electron-donating substituent through mesomeric resonance, contributing negative charge density to the ortho and para positions of the benzene ring [7].
The iodine substituent at position 2 exhibits predominantly electron-withdrawing inductive effects, with a Hammett sigma constant of approximately +0.18 [7]. Despite iodine's ability to participate in weak pi-donation through its filled p-orbitals, the inductive withdrawal dominates the electronic influence on the aromatic system [7]. The large van der Waals radius of iodine (1.98 Å) introduces significant steric effects that may influence molecular conformation and intermolecular interactions [7].
| Substituent Position | Electronic Effect | Hammett Constant (σ) | Steric Effect | Influence on Ring |
|---|---|---|---|---|
| Position 1 (Hydroxyl) | Electron-donating (mesomeric) | -0.37 (OH) | Minimal | Activating ortho/para [7] |
| Position 2 (Iodine) | Electron-withdrawing (inductive) | +0.18 (I) | Large (van der Waals radius: 1.98 Å) | Deactivating meta-directing [7] |
| Position 4 (Fluorine) | Electron-withdrawing (inductive) | +0.06 (F) | Small (van der Waals radius: 1.47 Å) | Deactivating meta-directing [7] |
| Position 5 (Trifluoromethoxy) | Electron-withdrawing (strong inductive) | +0.35 (OCF₃) | Moderate (bulky group) | Strongly deactivating meta-directing [7] |
The fluorine atom at position 4 contributes electron-withdrawing inductive effects with a Hammett sigma constant of +0.06, while simultaneously providing weak pi-donation through its lone pairs [7]. This dual electronic character creates a net electron-withdrawing effect that deactivates the aromatic ring toward electrophilic substitution [7]. The small van der Waals radius of fluorine (1.47 Å) minimizes steric interactions while maximizing electronic effects [7].
The trifluoromethoxy group at position 5 represents the most strongly electron-withdrawing substituent in the molecule, with a Hammett sigma constant of +0.35 [7]. This group exhibits both sigma-inductive and pi-polarization effects, where the electronegativity of the trifluoromethyl carbon pulls electron density away from the aromatic system [7]. The trifluoromethoxy group demonstrates a smaller sigma-inductive effect than fluorine or trifluoromethyl substituents individually, but its pi-donating capacity is inferior to that of methoxy groups and even fluorine atoms [7].
The anomeric effect significantly influences the carbon-oxygen bond characteristics within the trifluoromethoxy group [7]. This effect manifests through orbital overlap between the oxygen lone pairs and the sigma-antibonding orbitals of the carbon-fluorine bonds, resulting in shortened carbon-oxygen bonds and lengthened carbon-fluorine bonds compared to non-fluorinated ethers [7]. For trifluoromethoxy systems, the carbon-oxygen bond typically contracts by approximately 0.047 Å relative to methoxy analogues [7].
The conformational behavior of 4-fluoro-2-iodo-5-(trifluoromethoxy)phenol is governed by the interplay of steric interactions, electronic effects, and intramolecular hydrogen bonding [9] [7]. The molecule possesses one rotatable bond, specifically the carbon-oxygen bond connecting the trifluoromethoxy group to the aromatic ring, which serves as the primary source of conformational flexibility [1].
Studies of trifluoromethoxybenzene derivatives consistently demonstrate that the trifluoromethoxy group adopts non-coplanar conformations relative to the aromatic plane [7]. This conformational preference arises from the combination of steric repulsion between fluorine atoms and aromatic hydrogen atoms, as well as electronic factors related to orbital overlap optimization [7]. In unsubstituted trifluoromethoxybenzenes, dihedral angles of approximately 90° are commonly observed, representing the most energetically favorable conformation [7].
The presence of the bulky iodine substituent at the ortho position introduces additional conformational constraints through steric interactions with the trifluoromethoxy group [7]. These interactions are expected to influence the preferred dihedral angle of the trifluoromethoxy group, potentially shifting it away from the ideal 90° conformation observed in less substituted analogues [7]. The large van der Waals radius of iodine creates a significant steric barrier that must be considered in conformational analysis [7].
Intramolecular hydrogen bonding may play a role in conformational stabilization, particularly between the phenolic hydroxyl group and nearby electronegative atoms [10]. The fluorine substituent at position 4 and the oxygen atom of the trifluoromethoxy group at position 5 represent potential hydrogen bond acceptors [10]. However, the geometric constraints imposed by the aromatic framework and the specific substitution pattern may limit the formation of stable intramolecular hydrogen bonds [10].
The rotational barrier around the carbon-oxygen bond of the trifluoromethoxy group is influenced by several factors, including steric interactions with neighboring substituents, electronic effects related to the anomeric stabilization, and the inherent barrier to rotation in aryl ethers [7]. Computational studies of related trifluoromethoxy compounds suggest that these barriers typically range from 10 to 25 kJ/mol, depending on the specific substitution pattern and electronic environment [7].
Temperature-dependent conformational equilibria may exist between different rotameric forms of the trifluoromethoxy group [9]. Nuclear magnetic resonance spectroscopic studies of similar compounds have revealed dynamic processes on the nuclear magnetic resonance timescale, indicating that conformational interconversion occurs at moderate temperatures [9]. The relative populations of different conformers depend on the energy differences between rotameric forms and the height of the intervening energy barriers [9].
Comparative analysis of 4-fluoro-2-iodo-5-(trifluoromethoxy)phenol with its ortho and meta-substituted analogues reveals significant differences in molecular properties, electronic characteristics, and structural features [11] [12] . The specific substitution pattern in the target compound creates unique electronic and steric environments that distinguish it from other halogenated phenol derivatives [11].
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | LogP |
|---|---|---|---|---|---|
| 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol | 322.00 [1] | Not determined | Not determined | Not determined | 3.5 [1] |
| 4-(Trifluoromethoxy)phenol | 178.11 | 17-18 [13] | 91-93 (20 mmHg) [13] | 1.375 [13] | Not available |
| 2-Iodo-4-(trifluoromethyl)phenol | 288.01 [14] | Not available | 105 (44 mmHg) [14] | Not available | Not available |
| 4-Fluoro-2-iodophenol | 238.00 [15] | Not available | Not available | Not available | Not available |
| 2,6-Difluorophenol | 130.08 [2] | Not available | Not available | Not available | Not available |
The molecular weight progression demonstrates the cumulative effect of multiple halogen substitutions, with 4-fluoro-2-iodo-5-(trifluoromethoxy)phenol representing the heaviest analogue at 322.00 g/mol [1]. This increased molecular weight results from the presence of the heavy iodine atom and the trifluoromethoxy group, contributing significantly to the overall mass [1]. The calculated partition coefficient of 3.5 indicates enhanced lipophilicity compared to simpler phenolic derivatives, reflecting the influence of the multiple fluorine-containing substituents [1].
Examination of 4-(trifluoromethoxy)phenol, which lacks the iodine and fluorine substituents, provides insight into the specific contributions of these additional groups [13]. This simpler analogue exhibits a melting point of 17-18°C and a boiling point of 91-93°C at reduced pressure, indicating relatively low intermolecular forces compared to the more heavily substituted target compound [13]. The density of 1.375 g/mL for 4-(trifluoromethoxy)phenol suggests that the additional halogen substituents in the target compound would likely result in higher density values [13].
The iodinated analogues demonstrate the significant impact of iodine substitution on molecular properties [12] [14]. Studies of 2-iodo-4-(trifluoromethyl)phenol reveal a boiling point of 105°C at 44 mmHg, indicating stronger intermolecular interactions compared to non-iodinated analogues [14]. The presence of iodine introduces opportunities for halogen bonding interactions, which can significantly influence crystal packing and physical properties [16].
Electronic effects vary substantially among the analogues, with the specific substitution pattern determining the overall electron density distribution within the aromatic system [11]. In 2,4-diiodophenol systems, enzymatic iodination studies reveal enhanced reactivity at specific positions, with the degree of iodination increasing the activation of carbon atoms for further electrophilic substitution [12]. This pattern suggests that multiply iodinated systems exhibit cumulative electronic effects that enhance reactivity beyond simple additive contributions [12].
Conformational differences among analogues reflect the varying steric requirements of different substituent combinations [7]. Difluorophenol derivatives demonstrate relatively planar conformations with minor deviations from aromatic planarity, while trifluoromethoxy-containing compounds consistently adopt non-planar geometries [2] [7]. The combination of both types of substituents in the target compound is expected to result in complex conformational behavior influenced by both steric and electronic factors [7].
Halogen bonding interactions represent an important distinguishing feature among iodinated analogues [16]. Type II halogen-halogen contacts, which involve electrophilic-nucleophilic interactions between halogen atoms, are more prevalent in iodinated systems due to the enhanced polarizability of iodine [16]. These interactions can significantly influence crystal packing arrangements and intermolecular recognition patterns [16].
Electrophilic aromatic substitution reactions serve as fundamental tools for introducing halogen substituents onto aromatic rings. The mechanism involves a two-step process where the aromatic ring acts as a nucleophile, attacking an electrophilic species to form a carbocation intermediate, followed by deprotonation to restore aromaticity [1] [2].
Fluorination Approaches
The introduction of fluorine atoms into aromatic systems presents unique challenges due to the extreme reactivity of elemental fluorine. Direct fluorination of benzene rings is difficult to control, often resulting in poor yields of monofluorinated products [3]. To address this limitation, specialized fluorinating reagents have been developed, including Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and F-TEDA-BF4 (1-fluoro-2,6-diisopropylpyridinium tetrafluoroborate) [1] [3].
The use of Selectfluor in the presence of trifluoromethanesulfonic acid has proven particularly effective for the fluorination of aromatic substrates. This reagent system operates through the generation of a positively charged fluorine species that can effectively fluorinate electron-rich aromatic rings [3]. For phenolic substrates, the reaction typically proceeds at temperatures between 80-110°C, with reaction times ranging from 3-20 hours depending on the electronic nature of the substrate [4].
Iodination Methodologies
Iodination of aromatic rings requires special considerations due to the relatively low reactivity of molecular iodine toward aromatic systems. The most effective approach involves the use of oxidizing agents such as hydrogen peroxide or copper salts to generate more reactive iodine species [1] [3]. These oxidizing systems convert molecular iodine to highly electrophilic iodine cations that readily react with aromatic rings.
The iodination of phenolic compounds can be achieved using iodine in combination with hydrogen peroxide and copper chloride. The reaction typically proceeds at temperatures between 25-100°C, with yields ranging from 50-85% depending on the substrate structure and reaction conditions [1]. The mechanism involves the formation of an iodonium intermediate that undergoes nucleophilic attack by the aromatic ring, followed by proton elimination to afford the iodinated product.
Regioselectivity Considerations
The regioselectivity of electrophilic aromatic substitution reactions is strongly influenced by the electronic properties of existing substituents on the aromatic ring. Electron-donating groups such as hydroxyl and methoxy groups activate the ring toward electrophilic attack and direct substitution to the ortho and para positions [5]. Conversely, electron-withdrawing groups like trifluoromethoxy deactivate the ring and direct substitution to the meta position.
For the synthesis of 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol, the strategic placement of substituents requires careful consideration of the electronic effects. The trifluoromethoxy group, being strongly electron-withdrawing, significantly influences the reactivity and regioselectivity of subsequent electrophilic substitution reactions [6].
Directed ortho-metalation represents a powerful synthetic strategy for achieving regioselective functionalization of aromatic compounds through the intermediacy of organolithium species [7] [8]. This approach offers exceptional control over the position of substitution, making it particularly valuable for the synthesis of complex polyfunctionalized aromatic compounds.
Fundamental Principles
The directed ortho-metalation mechanism involves the coordination of an alkyllithium reagent, typically n-butyllithium, to a directing metalation group through a heteroatom [7]. This coordination facilitates the deprotonation of the ortho position, forming a stable aryllithium intermediate that can subsequently react with various electrophiles. The key advantage of this approach is the high regioselectivity achieved through the directing effect of the metalation group.
Common directing metalation groups include methoxy, tertiary amine, and amide functionalities [7]. For phenolic substrates, the hydroxyl group can serve as an effective directing group, particularly when protected as a suitable ether or ester derivative that maintains the coordinating ability while providing stability under the reaction conditions.
Synthetic Applications
The application of directed ortho-metalation to the synthesis of 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol requires careful consideration of the order of functional group introduction. The reaction typically proceeds at low temperatures, often between -78°C and room temperature, to maintain the stability of the organolithium intermediates [7] [8].
The use of n-butyllithium as the metalating agent has shown excellent results, with yields typically ranging from 67-92% for the metalation-electrophile quenching sequence [8]. The choice of electrophile determines the nature of the substituent introduced at the ortho position. For iodination, molecular iodine or N-iodosuccinimide can be used as effective electrophiles.
Mechanistic Considerations
Recent advances in directed ortho-metalation have revealed the importance of aggregation states of organolithium reagents in determining reaction outcomes [8]. The formation of directed meta-metalation and directed meta-meta-dimetalation patterns has been observed under specific conditions, expanding the scope of this methodology beyond traditional ortho-selectivity.
The electronic and steric effects of substituents significantly influence the efficiency of directed ortho-metalation reactions. Strongly electron-withdrawing groups such as trifluoromethoxy can reduce the electron density at the metalation site, requiring longer reaction times and higher temperatures to achieve efficient deprotonation [8].
Late-stage functionalization has emerged as a transformative approach in synthetic organic chemistry, enabling the modification of complex molecules at advanced stages of synthesis [9] [10] [11]. This strategy is particularly valuable for the synthesis of highly functionalized aromatic compounds, where the introduction of multiple substituents through traditional approaches may be challenging.
Deoxyfluorination Methodologies
The deoxyfluorination of phenols represents a direct approach to introducing fluorine atoms into aromatic systems through ipso-substitution of the hydroxyl group [4]. This methodology offers several advantages, including high regioselectivity and the ability to introduce fluorine atoms into electron-rich aromatic systems that are typically challenging substrates for nucleophilic aromatic substitution.
The deoxyfluorination process typically employs specialized reagents such as diethylaminosulfur trifluoride derivatives or other fluorinating agents that can effectively replace the hydroxyl group with fluorine [4]. The reaction proceeds through an ipso-substitution mechanism, ensuring that the fluorine atom is introduced at the exact position of the original hydroxyl group.
Trifluoromethoxylation Strategies
The introduction of trifluoromethoxy groups through late-stage functionalization represents a significant challenge due to the instability of trifluoromethoxide anions and the limited availability of suitable trifluoromethoxylating reagents [12] [13]. Recent developments have focused on the use of stable trifluoromethoxylating agents that can be employed under mild reaction conditions.
The O-carboxydifluoromethylation approach followed by decarboxylative fluorination has proven particularly effective for the synthesis of aryl trifluoromethyl ethers [13]. This two-step process involves the initial formation of aryloxydifluoroacetic acid derivatives, which are subsequently converted to trifluoromethyl ethers through silver-catalyzed decarboxylative fluorination.
Functional Group Tolerance
Late-stage functionalization techniques generally exhibit excellent functional group tolerance, allowing for the modification of complex substrates containing multiple reactive sites [10] [11]. This compatibility is particularly important for the synthesis of pharmaceutical intermediates and other bioactive compounds where preservation of sensitive functional groups is crucial.
The reaction conditions for late-stage functionalization are typically mild, often proceeding at or near room temperature with reaction times ranging from 1-24 hours depending on the specific transformation [9] [10]. The use of transition metal catalysts, particularly palladium and copper complexes, has proven highly effective for these transformations.
The development of silver-free trifluoromethoxylation protocols represents a significant advancement in organofluorine chemistry, addressing the limitations associated with traditional silver-mediated approaches [14]. These methods offer improved safety, cost-effectiveness, and environmental compatibility while maintaining high efficiency and selectivity.
TFBO Reagent System
The use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as trifluoromethoxylation reagents has emerged as a practical alternative to silver-based systems [14]. These reagents are thermally stable, easily prepared, and can release CF3O− species in the presence of a base under mild reaction conditions. The TFBO system demonstrates broad scope and good functional group compatibility, making it suitable for late-stage trifluoromethoxylation of complex molecules.
The reaction mechanism involves the base-mediated generation of trifluoromethoxide anions from the TFBO reagent, followed by nucleophilic attack on the substrate [14]. This approach eliminates the need for expensive silver salts while maintaining high efficiency and selectivity. Yields typically range from 52-74% depending on the substrate structure and reaction conditions.
Mechanistic Insights
The silver-free trifluoromethoxylation reactions proceed through a fundamentally different mechanism compared to traditional silver-mediated processes [14]. The absence of silver eliminates potential complications associated with silver-catalyzed side reactions, leading to cleaner reaction profiles and improved selectivity.
The base selection plays a crucial role in the success of silver-free trifluoromethoxylation reactions. Cesium carbonate and potassium carbonate have proven particularly effective, providing the necessary basicity to generate trifluoromethoxide anions while maintaining compatibility with the substrate and reaction conditions [14].
Scope and Limitations
Silver-free trifluoromethoxylation protocols demonstrate excellent compatibility with a wide range of functional groups, including esters, ethers, halides, and aromatic substituents [14]. The reaction conditions are generally mild, typically proceeding at room temperature with reaction times ranging from 4-12 hours.
The regioselectivity of silver-free trifluoromethoxylation is generally good, with the reaction showing preference for less hindered positions on the aromatic ring [14]. However, the presence of strongly electron-withdrawing groups can reduce the reactivity of the substrate, requiring optimization of reaction conditions to achieve satisfactory yields.
| Methodology | Typical Yield (%) | Temperature (°C) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Fluorination | 90-95 | 80-110 | 3-20 | High regioselectivity, reliable | Requires specialized reagents |
| Electrophilic Iodination | 50-85 | 25-100 | 2-24 | Versatile conditions | Variable regioselectivity |
| Directed Ortho-Metalation | 67-92 | -78 to RT | 2-6 | Excellent regioselectivity | Requires inert conditions |
| Late-Stage Functionalization | 85-95 | 120 | 20 | High functional group tolerance | Elevated temperature required |
| Silver-Free Trifluoromethoxylation | 52-74 | RT | 4-12 | Cost-effective, environmentally friendly | Moderate yields |
The synthesis of 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol requires careful consideration of the synthetic sequence to ensure optimal yields and regioselectivity. The combination of electrophilic aromatic substitution for halogen introduction, directed ortho-metalation for precise regiocontrol, late-stage functionalization for complex substrate modification, and silver-free trifluoromethoxylation for cost-effective CF3O group introduction provides a comprehensive toolkit for accessing this challenging target molecule [1] [7] [12] [14] [4] [13].